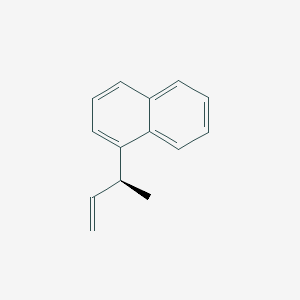

(-)-(S)-1-(But-3-en-2-yl)naphthalene

Description

(-)-(S)-1-(But-3-en-2-yl)naphthalene is a chiral naphthalene derivative characterized by a butenyl substituent at the 1-position of the naphthalene ring, with an (S)-configured stereocenter at the C2 position of the butenyl chain. This compound combines the aromatic stability of naphthalene with the reactivity of an alkene group, making it a candidate for applications in asymmetric synthesis, materials science, and pharmaceuticals. Its stereochemistry and substituent arrangement influence its physical properties (e.g., melting point, solubility) and chemical behavior (e.g., regioselectivity in reactions).

Properties

CAS No. |

56796-86-2 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-[(2S)-but-3-en-2-yl]naphthalene |

InChI |

InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3/t11-/m0/s1 |

InChI Key |

FPPAXQRBHIIHGV-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C=C)C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C=C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

2.1.1 1-[3-(Naphthalen-1-yl)phenyl]naphthalene

- Structure : Features a phenyl ring bridged between two 1-naphthyl groups, adopting a nearly planar geometry with mixed cis/trans conformations .

- Crystallography : Resolved via single-crystal X-ray diffraction (100 K), with an R-factor of 0.050 and average C–C bond length of 1.47 Å .

- Comparison : Unlike (-)-(S)-1-(But-3-en-2-yl)naphthalene, this compound lacks stereocenters and alkenyl substituents. The rigid phenyl bridge reduces conformational flexibility compared to the butenyl group, which may enhance π-π stacking interactions in crystals.

2.1.2 Naphthalen-1-ylmethanol

- Structure : Contains a hydroxymethyl group (-CH2OH) at the 1-position of naphthalene.

- Key Data : Bond angles and torsional parameters (e.g., C7–C8–H8: 177.65(10)°) suggest steric strain due to the hydroxyl group .

Toxicological and Environmental Profiles

2.2.1 Naphthalene and Methylnaphthalenes

- Naphthalene: Known for hemolytic anemia and respiratory toxicity via inhalation (LOAEL: 10 ppm in mice) .

- 1-Methylnaphthalene and 2-Methylnaphthalene : Exhibit lower volatility than naphthalene but similar metabolic pathways, producing reactive epoxides .

2.2.2 1-Cyclopropyl-4-Isothiocyanate Naphthalene

- Structure : Contains a cyclopropyl ring and isothiocyanate group, introducing strain and electrophilic reactivity .

- Comparison : The cyclopropyl group’s strain contrasts with the conjugated butenyl chain in the target compound, which may influence stability and reaction pathways (e.g., susceptibility to ring-opening vs. alkene addition reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.